Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate]
Overview
Description
Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate] is a coordination compound of iron(III) with the ligand 1,1,1-trifluoro-4-oxopent-2-en-2-olate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate] typically involves the reaction of iron(III) salts with 1,1,1-trifluoro-4-oxopent-2-en-2-olate ligands under controlled conditions. One common method is the direct stoichiometric addition of the ligand to a solution of iron(III) salt at room temperature, followed by continuous stirring for a specified duration .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate] undergoes various types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, where the iron(III) center is reduced to iron(II).
Substitution: Ligand substitution reactions are common, where the 1,1,1-trifluoro-4-oxopent-2-en-2-olate ligands can be replaced by other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction reactions and oxidizing agents like hydrogen peroxide for oxidation reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, reduction reactions may yield iron(II) complexes, while oxidation reactions may produce higher oxidation state iron complexes .
Scientific Research Applications
Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate] has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various organic synthesis reactions, including hydrogen atom transfer and cross-coupling reactions.
Biology: The compound is studied for its potential role in biological systems, particularly in enzyme mimetics and as a model for iron-containing biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug delivery systems and as an anticancer agent.
Industry: It is used in industrial processes, such as the production of high-performance materials and as a catalyst in chemical manufacturing.
Mechanism of Action
The mechanism of action of Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate] involves its ability to coordinate with various substrates through its iron(III) center. The compound can facilitate electron transfer reactions, where it alternates between iron(III) and iron(II) oxidation states. This redox cycling is crucial for its catalytic activity and its role in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
Tris(acetylacetonato)iron(III): Similar to Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate], this compound also features a tridentate ligand coordinating to an iron(III) center.
Tris(1,10-phenanthroline)iron(III): Another coordination compound with iron(III) and a tridentate ligand, used in various catalytic and research applications.
Uniqueness
Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate] is unique due to the presence of trifluoromethyl groups in its ligand structure. These groups impart distinct electronic and steric properties, enhancing the compound’s reactivity and stability compared to similar compounds .
Properties
IUPAC Name |
iron(3+);(E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C5H5F3O2.Fe/c3*1-3(9)2-4(10)5(6,7)8;/h3*2,10H,1H3;/q;;;+3/p-3/b3*4-2+; | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYSQBHKDTAZKQW-VFEMKWSISA-K | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].CC(=O)C=C(C(F)(F)F)[O-].[Fe+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C=C(/[O-])\C(F)(F)F.CC(=O)/C=C(/[O-])\C(F)(F)F.CC(=O)/C=C(/[O-])\C(F)(F)F.[Fe+3] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12F9FeO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693735 | |
Record name | Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
515.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
28736-69-8 | |
Record name | Iron(3+) tris[(2E)-1,1,1-trifluoro-4-oxopent-2-en-2-olate] | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60693735 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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